N-(1,3-thiazol-2-yl)-N'-undecylethanediamide
Description
N~1~-(1,3-thiazol-2-yl)-N~2~-undecylethanediamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological and medicinal properties, making them significant in various fields of research and industry .
Properties
Molecular Formula |
C16H27N3O2S |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N'-(1,3-thiazol-2-yl)-N-undecyloxamide |
InChI |
InChI=1S/C16H27N3O2S/c1-2-3-4-5-6-7-8-9-10-11-17-14(20)15(21)19-16-18-12-13-22-16/h12-13H,2-11H2,1H3,(H,17,20)(H,18,19,21) |
InChI Key |
CZGPJPOQVQVGOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-thiazol-2-yl)-N~2~-undecylethanediamide typically involves the reaction of 1,3-thiazole-2-amine with undecylbromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-thiazol-2-yl)-N~2~-undecylethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N~1~-(1,3-thiazol-2-yl)-N~2~-undecylethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of N1-(1,3-thiazol-2-yl)-N~2~-undecylethanediamide involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-thiazol-2-yl)pyridin-2-amines: Known for their kinase inhibitory activity.
Thiazole-based sulfa drugs: Such as sulfathiazole, which has antimicrobial properties.
Thiazole-containing anticancer drugs: Like tiazofurin.
Uniqueness
N~1~-(1,3-thiazol-2-yl)-N~2~-undecylethanediamide is unique due to its specific structure, which combines a thiazole ring with a long undecyl chain. This unique structure may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
